

MES Buffer for Denaturing Gel Electrophoresis: Application Notes and Protocols

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Compound of Interest

Compound Name: MES MONOHYDRATE

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Introduction

In protein analysis, denaturing polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The choice of buffer system is critical for achieving optimal resolution and accurate results. MES (2-(N-morpholino)ethanesulfonic acid) buffer, when used as a running buffer with Bis-Tris gels, offers a robust system for the electrophoresis of small to medium-sized proteins under denaturing conditions. Its lower pKa compared to MOPS buffer allows for faster run times.^{[1][2]} This document provides a detailed guide to the preparation and use of MES buffer for denaturing gel electrophoresis.

Quantitative Data Summary

The following tables provide a summary of the recipes and running conditions for denaturing gel electrophoresis using MES buffer.

Table 1: MES SDS Running Buffer Recipes

Buffer Component	20X Stock Concentration	1X Working Concentration	Amount for 1 Liter of 20X Stock
MES (2-(N-morpholino)ethanesulfonic acid)	1 M	50 mM	195.2 g
Tris Base	1 M	50 mM	121.1 g
Sodium Dodecyl Sulfate (SDS)	2% (w/v)	0.1% (w/v)	20 g
Ethylenediaminetetraacetic acid (EDTA)	20 mM	1 mM	6.0 g
Final pH	~7.3	~7.3	Adjust with HCl/NaOH if necessary
Final Volume	1 L	1 L	-

To prepare 1 liter of 1X MES SDS Running Buffer, dilute 50 ml of the 20X stock solution with 950 ml of deionized water.^{[3][4]}

Table 2: Typical Electrophoresis Running Conditions

Parameter	Condition	Notes
Recommended Gel Type	Bis-Tris Precast Gels (e.g., 4-12%, 12%)	MES buffer is optimized for use with Bis-Tris gels. [1] [3]
Voltage	200 V (constant)	Running at a constant voltage is recommended. [4] [5]
Approximate Run Time	35-45 minutes	Run time may vary based on gel percentage and equipment. [5] [6]
Expected Current (per gel)	Start: ~110-125 mA, End: ~70-80 mA	Current will decrease over the course of the run. [5]
Protein Separation Range	~2 to 200 kDa	Ideal for small to medium-sized proteins. [7] [8]

Experimental Protocols

I. Preparation of 1X MES SDS Running Buffer

- From 20X Stock: To prepare 1 liter of 1X MES SDS Running Buffer, add 50 ml of 20X MES SDS Running Buffer stock to 950 ml of deionized water.[\[4\]](#)
- From Powder: To prepare 1 liter of 20X MES SDS Running Buffer from scratch, dissolve the amounts listed in Table 1 in 800 ml of deionized water. Adjust the pH to approximately 7.3 if necessary, and then bring the final volume to 1 liter with deionized water.[\[5\]](#) Do not use acid or base to adjust the pH of the 1X running buffer.[\[5\]](#)

II. Sample Preparation (Denaturing and Reducing Conditions)

- In a microcentrifuge tube, combine the following:
 - Protein sample: x μ l (up to 40 μ g of total protein)
 - 4X LDS Sample Buffer: 2.5 μ l

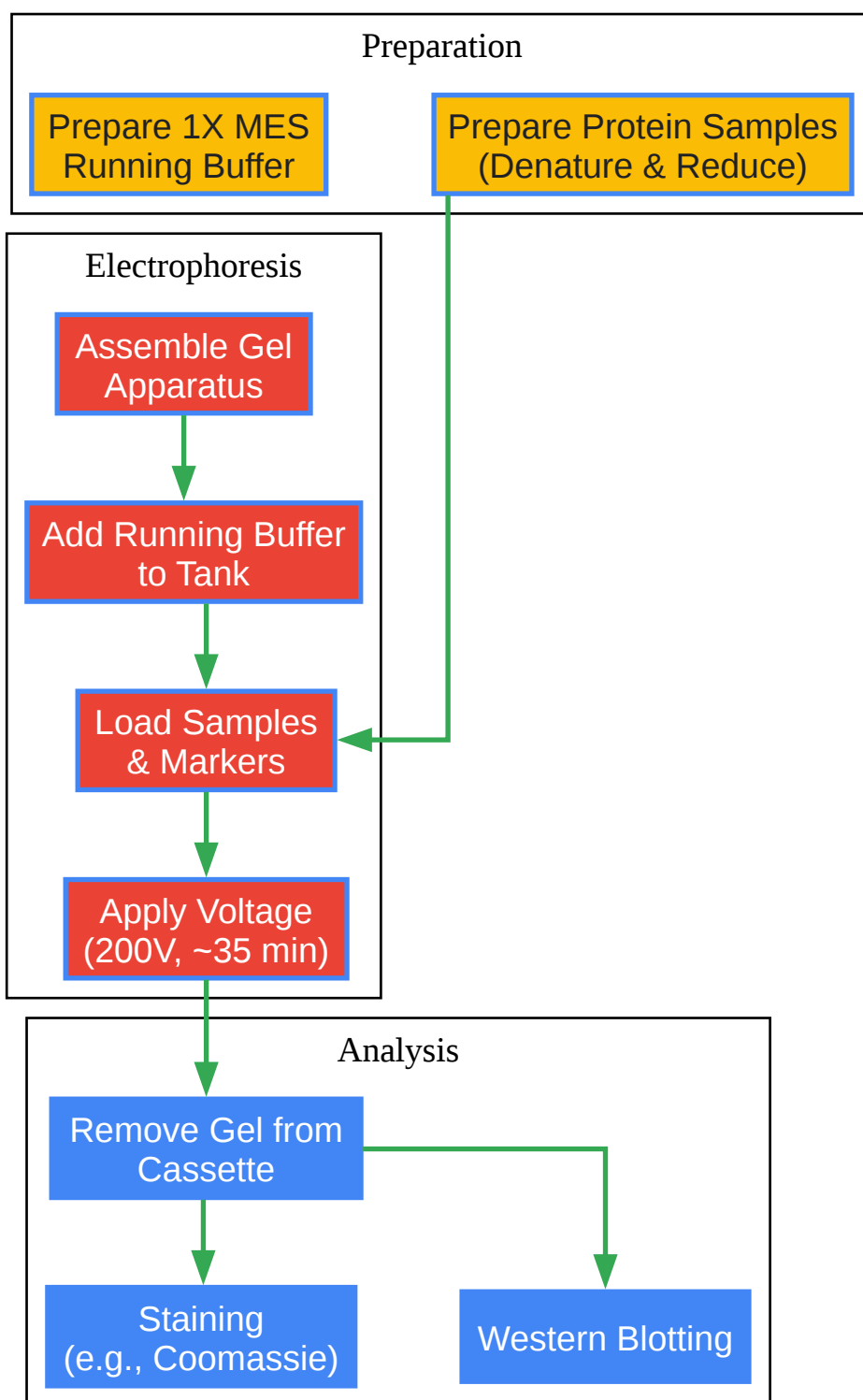
- 10X Reducing Agent (e.g., DTT): 1 μ l
- Deionized Water: to a final volume of 10 μ l
- Vortex the tube to ensure thorough mixing.[\[4\]](#)
- Heat the sample at 70°C for 10 minutes.[\[4\]](#)[\[7\]](#)
- Centrifuge the sample briefly to collect the contents at the bottom of the tube.[\[4\]](#)
- The sample is now ready for loading onto the gel.

III. Gel Electrophoresis Procedure

- Apparatus Assembly:
 - Use a precast Bis-Tris polyacrylamide gel.
 - Remove the comb and rinse the wells with 1X MES SDS Running Buffer.[\[9\]](#)
 - Assemble the gel cassette(s) into the electrophoresis tank.
- Buffer Addition:
 - Fill the inner (upper) buffer chamber with approximately 200 ml of 1X MES SDS Running Buffer. Check for any leaks.
 - Fill the outer (lower) buffer chamber with approximately 600 ml of 1X MES SDS Running Buffer.[\[7\]](#)
 - For reduced samples, it is recommended to add a protein antioxidant to the 1X running buffer in the upper chamber to maintain the reduced state of the proteins during electrophoresis.[\[7\]](#)[\[10\]](#)
- Sample Loading:
 - Carefully load the prepared protein samples and molecular weight markers into the wells.
- Electrophoresis:

- Connect the electrophoresis tank to the power supply.
- Run the gel at a constant voltage of 200 V for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.[\[5\]](#)[\[6\]](#)
- Gel Removal and Post-Electrophoresis Processing:
 - Once the electrophoresis is complete, turn off the power supply and disassemble the apparatus.
 - Carefully remove the gel from the cassette.
 - The gel can now be stained (e.g., with Coomassie Brilliant Blue), or processed for Western blotting.

Diagrams



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Caption: Workflow for denaturing gel electrophoresis using MES buffer.

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